(2S,2'S)-1,1'-Bis((6-methylpyridin-2-yl)methyl)-2,2'-bipyrrolidine
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Overview
Description
(2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyrrolidine and 6-methylpyridine.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, usually nitrogen or argon, to prevent oxidation.
Catalysts and Reagents: Common reagents include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran or dimethylformamide.
Procedure: The 6-methylpyridine is first deprotonated using the base, followed by the addition of 2,2’-bipyrrolidine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
In an industrial setting, the production of (2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as a chiral selector in enantioselective chromatography.
Medicine: Explored for its role in the synthesis of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine exerts its effects involves coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. The molecular targets include transition metal complexes, and the pathways involve the formation of chiral intermediates.
Comparison with Similar Compounds
Similar Compounds
(2S,2’S)-1,1’-Bis((2-pyridyl)methyl)-2,2’-bipyrrolidine: Similar structure but lacks the methyl group on the pyridine ring.
(2S,2’S)-1,1’-Bis((4-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine: Methyl group is positioned differently on the pyridine ring.
Uniqueness
(2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence the steric and electronic properties of the ligand. This uniqueness can lead to different reactivity and selectivity in catalytic reactions compared to its analogs.
Properties
Molecular Formula |
C22H30N4 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-methyl-6-[[(2S)-2-[(2S)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C22H30N4/c1-17-7-3-9-19(23-17)15-25-13-5-11-21(25)22-12-6-14-26(22)16-20-10-4-8-18(2)24-20/h3-4,7-10,21-22H,5-6,11-16H2,1-2H3/t21-,22-/m0/s1 |
InChI Key |
SXBLLUAXFAKRPB-VXKWHMMOSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)CN2CCC[C@H]2[C@@H]3CCCN3CC4=CC=CC(=N4)C |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC2C3CCCN3CC4=CC=CC(=N4)C |
Origin of Product |
United States |
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